1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
Description
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane ring (a seven-membered diamine) linked via a methyl group to a 1,2,4-oxadiazole moiety substituted with a 4-chlorophenyl group.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(1,4-diazepan-1-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c15-12-4-2-11(3-5-12)14-17-13(20-18-14)10-19-8-1-6-16-7-9-19/h2-5,16H,1,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTAEWIZIRHZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.
- Molecular Formula : C13H15ClN4O
- Molecular Weight : 278.74 g/mol
- CAS Number : 923721-29-3
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole moiety have been associated with various biological activities, including anticancer, antimicrobial, and antiparasitic effects. The specific compound in focus has shown promising results in several studies.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound displayed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Mechanism of Action : Studies suggest that these compounds may induce apoptosis through the activation of p53 and caspase pathways. For example, increased p53 expression and caspase-3 cleavage were observed in treated MCF-7 cells .
Structure-Activity Relationship (SAR)
The presence of halogen atoms on the phenyl ring has been shown to influence the biological activity of oxadiazole derivatives:
- Halogen Substitution : The introduction of electron-withdrawing groups (EWG) or electron-donating groups (EDG) can modulate the antiproliferative activities of these compounds. Specifically, the presence of chlorine has been linked to enhanced potency .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
Study 1: Cytotoxicity Evaluation
In a comparative study involving various oxadiazole derivatives:
- Compound Efficacy : A derivative exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen (IC50 = 10.38 µM) .
Study 2: Molecular Docking Studies
Molecular docking studies revealed strong hydrophobic interactions between the oxadiazole derivatives and estrogen receptors (ER), suggesting a mechanism similar to that of known anticancer agents like Tamoxifen .
Safety and Toxicity
While initial studies indicate promising therapeutic potential, safety data for this compound remains limited. Further toxicity assessments are required to evaluate its safety profile comprehensively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
- Structural Difference : The 4-chlorophenyl group is replaced with a 3,4-dimethoxyphenyl substituent.
- Impact: Electronic Effects: Methoxy groups are electron-donating, increasing electron density on the oxadiazole ring, which may alter binding affinity to receptors compared to the electron-withdrawing chlorine substituent.
PSN375963 (4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
- Structural Difference : Replaces the diazepane ring with a pyridine moiety and substitutes the chlorophenyl group with a 4-butylcyclohexyl group.
- Receptor Selectivity: The pyridine ring may engage in π-π stacking interactions distinct from the diazepane’s amine functionality .
Core Structure Variations
Rimonabant (SR141716A)
- Structural Difference : A pyrazole-carboxamide core replaces the diazepane-oxadiazole system, but retains a 4-chlorophenyl group.
- Functional Relevance: Rimonabant is a cannabinoid receptor CB1 antagonist, highlighting the importance of the chlorophenyl group in hydrophobic receptor interactions. The diazepane-oxadiazole system in the target compound may offer greater conformational flexibility for binding diverse targets .
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one)
- Structural Difference: A benzodiazepinone core replaces the diazepane-oxadiazole structure.
- Pharmacological Contrast :
Functional Group Comparisons
2-Alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles
- Structural Difference: Features a 1,3,4-oxadiazole ring with an alkylthio group and aminophenyl substituent.
- Key Differences: The 1,2,4-oxadiazole in the target compound may exhibit distinct hydrogen-bonding capabilities compared to 1,3,4-oxadiazoles. The aminophenyl group could enhance solubility but reduce metabolic stability compared to the chlorophenyl group .
Research Implications and Challenges
- Structural Insights : The 4-chlorophenyl group’s electron-withdrawing nature may optimize receptor binding, as seen in rimonabant.
- Pharmacological Data Limitations : Direct activity data for the target compound are absent; comparisons rely on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
